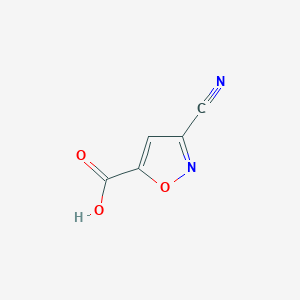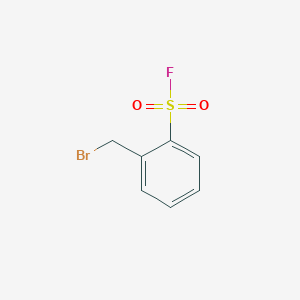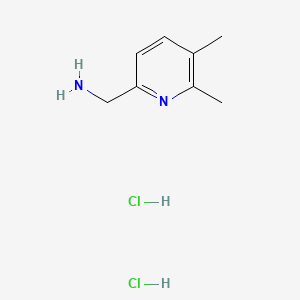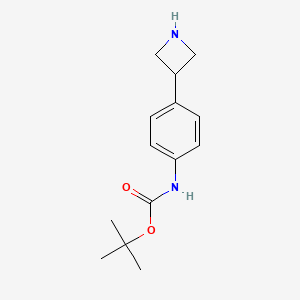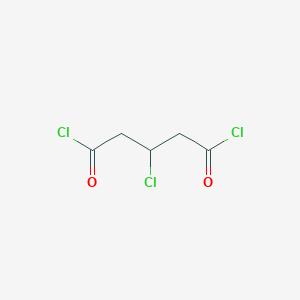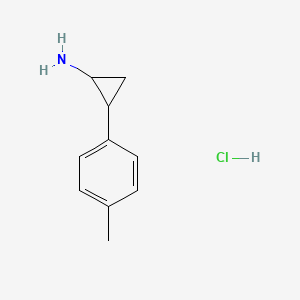
2-(4-Methylphenyl)cyclopropan-1-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Methylphenyl)cyclopropan-1-amine hydrochloride is a chemical compound with the molecular formula C10H14ClN. It is a cyclopropane derivative, where the cyclopropane ring is substituted with a 4-methylphenyl group and an amine group. This compound is often used in research and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylphenyl)cyclopropan-1-amine hydrochloride typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of 4-methylbenzyl chloride with cyclopropylamine in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors to optimize reaction conditions and improve yield. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Methylphenyl)cyclopropan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be reduced to form the corresponding cyclopropylamine derivative.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination are employed.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of cyclopropylamine derivatives.
Substitution: Formation of nitro or halogenated derivatives of the aromatic ring.
Applications De Recherche Scientifique
2-(4-Methylphenyl)cyclopropan-1-amine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(4-Methylphenyl)cyclopropan-1-amine hydrochloride involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the aromatic ring can participate in π-π interactions, further modulating the compound’s activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(4-Methylphenyl)cyclopropan-1-amine
- 2-(4-Methylphenyl)cyclopropan-1-ol
- 2-(4-Methylphenyl)cyclopropan-1-carboxylic acid
Uniqueness
2-(4-Methylphenyl)cyclopropan-1-amine hydrochloride is unique due to the presence of both the cyclopropane ring and the amine group, which confer distinct chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it valuable for specific research and industrial applications.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-(4-Methylphenyl)cyclopropan-1-amine hydrochloride involves the reaction of 4-methylbenzylmagnesium chloride with cyclopropanone followed by reductive amination with ammonium chloride and sodium cyanoborohydride.", "Starting Materials": [ "4-methylbenzyl chloride", "magnesium", "cyclopropanone", "ammonium chloride", "sodium cyanoborohydride", "hydrochloric acid", "diethyl ether", "water" ], "Reaction": [ "Step 1: Preparation of 4-methylbenzylmagnesium chloride by reacting 4-methylbenzyl chloride with magnesium in diethyl ether", "Step 2: Addition of cyclopropanone to the reaction mixture obtained in step 1 and stirring for several hours", "Step 3: Quenching the reaction mixture with hydrochloric acid and extracting the product with diethyl ether", "Step 4: Reductive amination of the product obtained in step 3 with ammonium chloride and sodium cyanoborohydride in water", "Step 5: Acidification of the reaction mixture with hydrochloric acid and extraction of the product with diethyl ether", "Step 6: Drying the organic layer with anhydrous sodium sulfate and evaporating the solvent to obtain 2-(4-Methylphenyl)cyclopropan-1-amine hydrochloride as a white solid" ] } | |
Numéro CAS |
26568-29-6 |
Formule moléculaire |
C10H14ClN |
Poids moléculaire |
183.68 g/mol |
Nom IUPAC |
(1R,2S)-2-(4-methylphenyl)cyclopropan-1-amine;hydrochloride |
InChI |
InChI=1S/C10H13N.ClH/c1-7-2-4-8(5-3-7)9-6-10(9)11;/h2-5,9-10H,6,11H2,1H3;1H/t9-,10+;/m0./s1 |
Clé InChI |
QYVPJECWVQDMGB-BAUSSPIASA-N |
SMILES isomérique |
CC1=CC=C(C=C1)[C@@H]2C[C@H]2N.Cl |
SMILES |
CC1=CC=C(C=C1)C2CC2N.Cl |
SMILES canonique |
CC1=CC=C(C=C1)C2CC2N.Cl |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


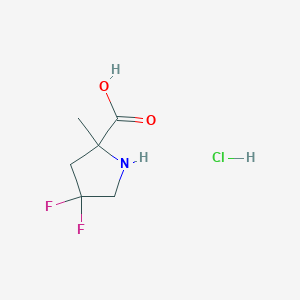
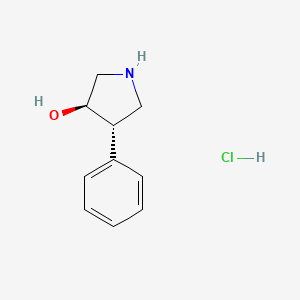
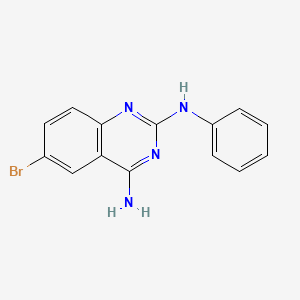
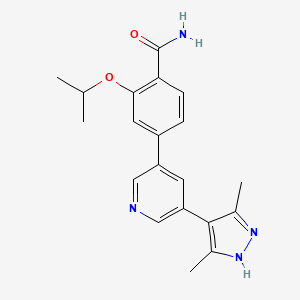
![5,6,7,8-Tetrahydroimidazo[1,2-A]pyridin-8-amine 2hcl](/img/structure/B3391861.png)
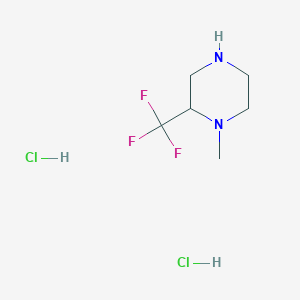
![{7-oxa-4-azaspiro[2.5]octan-6-yl}methanol](/img/structure/B3391873.png)
![3-Boc-amino-2,2-difluorobicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B3391876.png)
![2-Azabicyclo[2.1.1]hexan-4-ol hydrochloride](/img/structure/B3391879.png)
